molecular formula C17H24N6O3 B10996490 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10996490
M. Wt: 360.4 g/mol
InChI Key: JAFYPLZCJIRBAX-UHFFFAOYSA-N
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Description

    2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data and case studies.

    Basic Information

    • IUPAC Name : this compound
    • Molecular Formula : C₁₃H₁₇N₅O₃
    • Molecular Weight : 291.31 g/mol

    Structural Characteristics

    The compound features a tetrazole ring, which is known for its biological activity, and a morpholine group that enhances solubility and bioavailability. The presence of these functional groups suggests potential interactions with various biological targets.

    Medicinal Chemistry

    The compound is being investigated for its anticancer properties . Studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that share the tetrazole moiety have demonstrated growth inhibition rates exceeding 75% against several tumor types, including ovarian and lung cancers .

    Pharmacology

    Research has indicated that the compound may act as an inhibitor of specific enzymes involved in cancer progression. The morpholine group is particularly noted for enhancing the compound’s ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .

    Biochemical Studies

    The compound's ability to modulate biochemical pathways makes it a candidate for studying signal transduction mechanisms . Its interactions with cellular receptors can provide insights into the molecular underpinnings of diseases, particularly those related to cancer and inflammation.

    Anticancer Activity

    Cell LinePercent Growth Inhibition (PGI)
    SNB-1986.61%
    OVCAR-885.26%
    NCI-H46075.99%
    HOP-9267.55%
    MDA-MB-23156.53%

    Pharmacokinetic Properties

    PropertyValue
    SolubilityHigh
    LipophilicityModerate
    BioavailabilityPotentially high

    Case Study 1: Cytotoxicity Evaluation

    A study conducted on a series of tetrazole derivatives found that modifications in substituents significantly influenced cytotoxicity profiles. The specific derivative corresponding to the compound exhibited enhanced activity against multidrug-resistant cancer cells, indicating its potential as an effective anticancer agent.

    Case Study 2: Inflammatory Response Modulation

    In models of induced inflammation, compounds similar to this one were tested for their ability to reduce edema and inflammatory markers. Results showed a marked decrease in inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases.

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that ongoing research may reveal additional applications and insights into this intriguing compound

    Biological Activity

    2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

    Molecular Structure:

    • Molecular Formula: C13H17N5O3
    • Molecular Weight: 281.31 g/mol
    • IUPAC Name: 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(3-morpholinopropyl)acetamide

    Structural Representation:

    PropertyValue
    Molecular FormulaC13H17N5O3
    Molecular Weight281.31 g/mol
    IUPAC Name2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(3-morpholinopropyl)acetamide
    InChI KeyUZKMXZJWRHJABR-UHFFFAOYSA-N

    Anticancer Properties

    Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study evaluated the effects of similar thiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism for their anticancer effects .

    Antibacterial Activity

    The compound has also been studied for its antibacterial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

    The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in biological systems. The tetrazole and phenoxy groups can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to:

    • Inhibition of bacterial growth through disruption of cell wall synthesis or function.
    • Induction of apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

    Case Studies and Research Findings

    • Anticancer Activity Evaluation : In a study focusing on the anticancer effects of thiazole derivatives, compounds similar to our target showed significant cytotoxicity against A549 and C6 cell lines. The study utilized MTT assays and DNA synthesis analysis to confirm these findings .
    • Antibacterial Efficacy : Another investigation assessed the antibacterial properties of related compounds against various pathogens. The results indicated that certain derivatives had strong antibacterial activity with MIC values as low as 50 µM against E. coli .

    Properties

    Molecular Formula

    C17H24N6O3

    Molecular Weight

    360.4 g/mol

    IUPAC Name

    2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide

    InChI

    InChI=1S/C17H24N6O3/c1-22-20-17(19-21-22)14-3-5-15(6-4-14)26-13-16(24)18-7-2-8-23-9-11-25-12-10-23/h3-6H,2,7-13H2,1H3,(H,18,24)

    InChI Key

    JAFYPLZCJIRBAX-UHFFFAOYSA-N

    Canonical SMILES

    CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCCN3CCOCC3

    Origin of Product

    United States

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